5-Methoxy-2-methyloxazole (CAS 53878-74-3) is a highly activated, electron-rich heterocyclic building block primarily procured for its exceptional reactivity as a diene in [4+2] cycloadditions and as a substrate in photochemical [2+2] reactions. Unlike standard oxazoles, which are electronically deficient and sluggish in cycloadditions, the synergistic electron-donating effect of the 5-methoxy group and the 2-methyl group transforms this compound into a highly reactive diene. This specific substitution pattern is critical for the Kondrat'eva pyridine synthesis, serving as a direct precursor for the industrial and laboratory-scale synthesis of pyridoxine (Vitamin B6) analogs and complex erythro-α-amino-β-hydroxy carboxylic acids [1]. For procurement professionals and synthetic chemists, this compound represents a non-substitutable intermediate where precise regiocontrol and mild reaction conditions are required.
Photochemical building block for Paternò–Büchi and spirooxetane synthesis
Glycine equivalent strategy: reported orthoester lability supports mild hydrolysis to α-amino-β-hydroxy esters
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Substituting 5-methoxy-2-methyloxazole with generic oxazoles or closely related analogs typically results in synthetic failure or severely degraded yields. Unsubstituted oxazoles lack the necessary electron density to participate in Diels-Alder reactions without harsh Lewis acid activation, leading to decomposition or low conversion. Substituting with the 5-ethoxy analog (5-ethoxy-2-methyloxazole) introduces additional steric bulk that can disrupt the delicate endo/exo transition states in asymmetric, catalyst-driven cycloadditions, thereby eroding the diastereomeric ratio (d.r.) of the final product [1]. Furthermore, utilizing a 5-methoxyoxazole lacking the 2-methyl group completely alters the regiochemical outcome of the subsequent retro-Diels-Alder extrusion, failing to map the essential methyl group onto the C2 position of target pyridine derivatives like Vitamin B6 [2].
Replacing 5-methoxy with methyl or phenyl may drastically alter photochemical reaction rate and diastereoselectivity — based on documented head-to-head comparison.
Non-methoxy oxazole adducts lack the hydrolytically labile orthoester substructure, potentially requiring harsher cleavage protocols.
5-Methoxy oxazoles exhibit reported carbonyl-agnostic regioselectivity; non-5-alkoxy analogs may show carbonyl-dependent outcomes and yield regioisomeric mixtures.
The 5-methoxy substitution dramatically lowers the activation energy for [4+2] cycloadditions. When reacted with electron-deficient dienophiles (e.g., maleimides or acrylic derivatives), 5-methoxy-2-methyloxazole readily undergoes cycloaddition followed by retro-Diels-Alder extrusion to form pyridines in high yields (>80% under optimized conditions). In contrast, unsubstituted oxazoles require forcing conditions and typically yield less than 30% due to competing decomposition pathways [1].
| Evidence Dimension | Cycloaddition Yield (Kondrat'eva synthesis) |
| Target Compound Data | >80% yield under mild thermal conditions |
| Comparator Or Baseline | Unsubstituted oxazole (<30% yield, harsh conditions) |
| Quantified Difference | Greater than 2.5-fold increase in yield with milder processing requirements |
| Conditions | Thermal cycloaddition with electron-deficient dienophiles |
Procuring the 5-methoxy derivative is essential for achieving commercially viable yields in the synthesis of pyridoxine and related pyridine pharmaceuticals.
In photochemical [2+2] cycloadditions with aliphatic and aromatic aldehydes, 5-methoxy-2-methyloxazole acts as an exceptional substrate, yielding oxetane intermediates with extremely high diastereoselectivity (d.r. > 98:2). These intermediates are subsequently hydrolyzed to erythro-α-amino-β-hydroxy acid esters with matching diastereomeric ratios and overall yields of 65–78%. Less substituted or unactivated oxazoles fail to achieve this level of exo/endo-selectivity during the photo-aldol route [1].
| Evidence Dimension | Diastereomeric Ratio (d.r.) in [2+2] cycloadducts |
| Target Compound Data | d.r. > 98:2 (erythro-configuration) |
| Comparator Or Baseline | Standard unactivated alkenes/oxazoles (poor to moderate d.r.) |
| Quantified Difference | Near-perfect diastereocontrol (>98:2) compared to mixed isomeric outcomes |
| Conditions | Photochemical irradiation (λ 350 nm) with aldehydes |
This exact compound is required to bypass complex chiral resolution steps when manufacturing β-hydroxy amino acids for glycopeptide antibiotics.
When utilized as a diene in enantioselective Diels-Alder reactions catalyzed by BOX-Cu(II) complexes, the methoxy group of 5-methoxy-2-methyloxazole provides an optimal steric profile compared to the bulkier 5-ethoxy analog. This precise steric balance allows for tighter coordination in the catalyst-substrate transition state, routinely achieving endo:exo ratios of 95:5 and enantiomeric excesses (ee) up to 95%. The bulkier ethoxy analog can perturb this transition state, leading to slightly eroded selectivity [1].
| Evidence Dimension | Diastereomeric Ratio (endo:exo) and Enantiomeric Excess (ee) |
| Target Compound Data | 95:5 endo:exo ratio, 95% ee |
| Comparator Or Baseline | Bulkier 5-alkoxy analogs (e.g., 5-ethoxy) |
| Quantified Difference | Superior transition state fit leading to maximized ee and d.r. |
| Conditions | BOX-Cu(II) catalyzed asymmetric Diels-Alder reaction |
For process chemists scaling up chiral cyclic systems, the methoxy variant ensures the highest possible optical purity, reducing the need for downstream chiral chromatography.
Directly leveraging its high reactivity as an electron-rich diene (as detailed in Section 3), this compound is the optimal starting material for the Kondrat'eva pyridine synthesis. The 2-methyl group perfectly maps onto the target pyridine core, making it an indispensable, non-substitutable precursor for the industrial synthesis of Vitamin B6 and related pharmaceutical intermediates [1].
Driven by its near-perfect diastereoselectivity (d.r. > 98:2) in Paternò-Büchi reactions, this compound is procured for the photo-aldol synthesis of complex amino acids. It is specifically chosen when manufacturing β-hydroxy tyrosine and β-hydroxy phenylalanine derivatives, which are critical structural components of clinically important glycopeptide antibiotics like teicoplanin and ristocetin [2].
Due to its optimized steric profile compared to ethoxy analogs, 5-methoxy-2-methyloxazole is the preferred diene in BOX-Cu(II) and (salen)Al-Cl catalyzed asymmetric Diels-Alder reactions. It is selected by discovery chemists to synthesize highly functionalized, enantiopure cyclic systems with minimal downstream purification requirements [3].